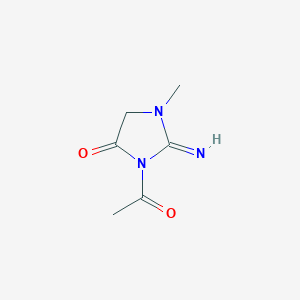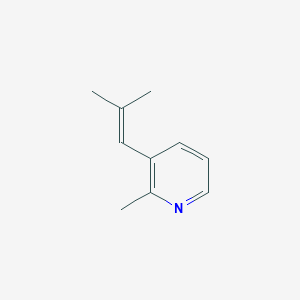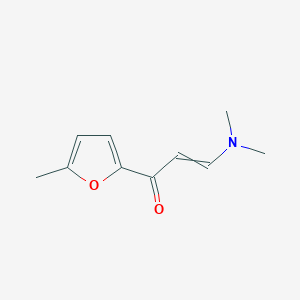
3-Acetyl-2-imino-1-methylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-imino-1-methylimidazolidin-4-one is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is also known as Acetamidine, and it is a derivative of imidazolidinone. The chemical formula for 3-Acetyl-2-imino-1-methylimidazolidin-4-one is C6H10N2O2, and it has a molecular weight of 142.16 g/mol.
Wirkmechanismus
The mechanism of action of 3-Acetyl-2-imino-1-methylimidazolidin-4-one is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of bacteria. This is achieved by interfering with the synthesis of the bacterial cell wall.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Acetyl-2-imino-1-methylimidazolidin-4-one has low toxicity and does not have any significant biochemical or physiological effects on the human body. However, further studies are needed to fully understand the safety profile of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Acetyl-2-imino-1-methylimidazolidin-4-one in lab experiments is its low toxicity. This makes it a safe compound to work with, and it can be used in a variety of experiments without posing a significant risk to researchers. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-Acetyl-2-imino-1-methylimidazolidin-4-one. One area of interest is in the development of new antimicrobial drugs. Acetamidine has shown promise as a potential candidate for the treatment of bacterial infections, and further research is needed to fully understand its mechanism of action and potential applications.
Another area of interest is in the development of new synthetic methods for the production of 3-Acetyl-2-imino-1-methylimidazolidin-4-one. This could lead to more efficient and cost-effective production methods, which would make this compound more accessible for research and development.
Finally, further studies are needed to fully understand the safety profile of this compound. This could involve testing its toxicity in different animal models or investigating its potential long-term effects on human health.
Conclusion:
In conclusion, 3-Acetyl-2-imino-1-methylimidazolidin-4-one is a chemical compound that has potential applications in various scientific fields. Its low toxicity and antimicrobial properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3-Acetyl-2-imino-1-methylimidazolidin-4-one involves the reaction of 2-amino-1-methylimidazolidin-4-one with acetic anhydride in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2-imino-1-methylimidazolidin-4-one has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. Acetamidine has been shown to have antimicrobial properties, which makes it a potential candidate for the treatment of bacterial infections.
Eigenschaften
CAS-Nummer |
112538-45-1 |
|---|---|
Produktname |
3-Acetyl-2-imino-1-methylimidazolidin-4-one |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-acetyl-2-imino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)9-5(11)3-8(2)6(9)7/h7H,3H2,1-2H3 |
InChI-Schlüssel |
QMQDYPSDRZORPH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)CN(C1=N)C |
Kanonische SMILES |
CC(=O)N1C(=O)CN(C1=N)C |
Synonyme |
4-Imidazolidinone, 3-acetyl-2-imino-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)

![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)





![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)
